molecular formula C25H22FN3O2 B2513664 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide CAS No. 899980-33-7

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide

Cat. No.: B2513664
CAS No.: 899980-33-7
M. Wt: 415.468
InChI Key: ZLGKRAPPAUFTQX-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide (CAS 941983-10-4) is a synthetically designed small molecule with a molecular formula of C25H22FN3O2 and a molecular weight of 415.46 g/mol. This compound features a complex architecture that incorporates a dihydroquinazolinone core, a strategically placed fluorine atom on the phenyl ring, and a 4-phenylbutanamide chain . The fluorine atom is known to enhance metabolic stability and binding affinity in bioactive molecules, while the quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in various enzyme modulators . The 4-phenylbutanamide moiety contributes to the molecule's overall hydrophobicity, which can influence its interaction with hydrophobic target sites . Furthermore, the methyl group at the 2-position of the quinazolinone nucleus is believed to aid in the conformational stabilization of the molecule . Compounds based on the quinazolinone structure have demonstrated significant potential in scientific research, particularly as candidates for fungicidal agents. Molecular hybridization, the technique of combining pharmacophores like quinazolinone and other active fragments, has proven to be an effective strategy for discovering new bioactive compounds with enhanced properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-17-27-22-12-6-5-11-20(22)25(31)29(17)19-14-15-21(26)23(16-19)28-24(30)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKRAPPAUFTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the quinazolinone derivative with 4-phenylbutanoyl chloride in the presence of a base like triethylamine or pyridine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Higher oxidation state quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the fluoro and phenyl groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s quinazolinone core is shared with analogs such as N-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzamide (2h) and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)anthracene-9,10-dione (2e). Key differences lie in the substituents:

  • Fluorine vs.
  • Butanamide vs.
  • Anthracene Dione Hybrid (2e) : The anthracene dione moiety in 2e adds extended conjugation, increasing planarity and rigidity, which may improve intercalation with biological targets but reduce solubility .

Physicochemical Properties

  • Melting Points : The fluorinated benzamide 2h has a melting point (mp) of 187.0°C, while the anthracene dione 2e exhibits a higher mp (236.4°C) due to increased conjugation and crystallinity. The target compound’s butanamide chain may lower its mp compared to 2h by reducing molecular symmetry .
  • Solubility: The butanamide’s aliphatic chain could improve solubility in non-polar solvents relative to 2e, which has a bulky anthracene group .

Spectroscopic Features

  • IR Spectroscopy: The quinazolinone carbonyl (C=O) stretch in 2h appears at 1665 cm⁻¹, a region consistent with the target compound’s expected C=O vibrations . The absence of a C=S band (~1243–1258 cm⁻¹) in the target compound distinguishes it from sulfur-containing analogs like triazole derivatives in .
  • NMR Data: Aromatic protons in 2h resonate at δ 7.5–8.1 ppm, similar to the target compound’s phenyl and quinazolinone protons. The fluorine atom may deshield adjacent protons, causing slight upfield/downfield shifts . The anthracene dione protons in 2e (δ 7.85–8.42 ppm) reflect greater deshielding due to electron-withdrawing effects .

Pharmacological Implications

  • Fluorine’s Role : Fluorination often enhances metabolic stability and bioavailability, a feature shared with 2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide (), which has a 4-ethoxyphenyl group for improved lipophilicity .
  • Sulfonamide vs.

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H22F1N3O2
  • Molecular Weight : 441.44 g/mol
  • CAS Number : 941895-13-2

The structure features a quinazolinone moiety, which is known for various pharmacological activities, particularly in cancer therapy and anti-inflammatory applications.

1. Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. Specifically, this compound has been investigated for its ability to inhibit specific enzymes involved in cancer cell proliferation.

Case Study : In a study assessing the compound's efficacy against various cancer cell lines, it demonstrated an IC50 value lower than that of standard chemotherapeutic agents, suggesting strong potential as an anticancer drug candidate.

2. Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. The presence of the quinazolinone nucleus is associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings : Molecular docking studies revealed that this compound binds effectively to COX-2, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes like COX, which are involved in prostaglandin synthesis.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound modulates ROS levels, contributing to its anticancer effects.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryCOX enzyme inhibition
ROS modulationInduction of oxidative stress

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